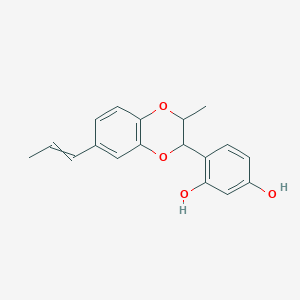
4-(2-Methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene is a neolignan, a type of phenylpropanoid, which can be isolated from the aerial parts of Rodgersia podophylla . This compound is known for its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves several steps, starting from basic phenylpropanoid units. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated from natural sources such as the fruits of Kadsura longipedunculata .
Industrial Production Methods
Industrial production methods for 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene are not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
化学反応の分析
Types of Reactions
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study neolignan synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways, although the exact molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
Lignans: Other lignans such as pinoresinol and secoisolariciresinol share structural similarities with 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene.
Phenylpropanoids: Compounds like eugenol and chavicol are also phenylpropanoids with similar reactivity.
Uniqueness
What sets 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene apart is its unique epoxide groups and the specific arrangement of hydroxyl groups, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
4-(2-methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3 |
InChIキー |
ZSFCGNNMMPZMQV-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


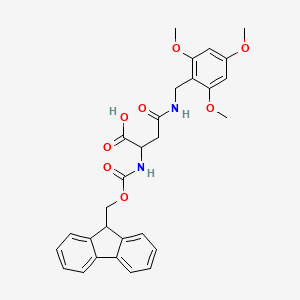
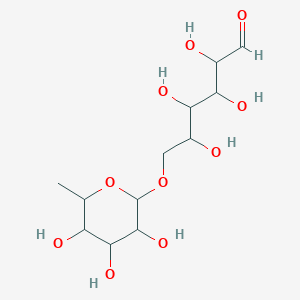
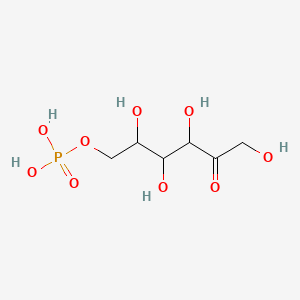


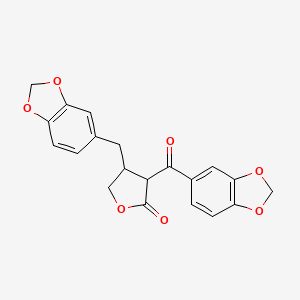
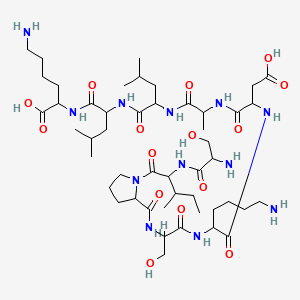
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
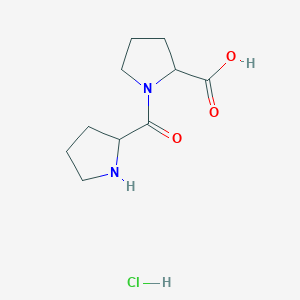
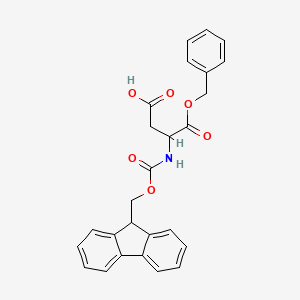
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
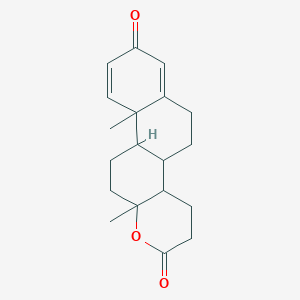
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
